4-Bromo-1-cyclopentyl-1h-imidazole
Description
4-Bromo-1-cyclopentyl-1H-imidazole is a substituted imidazole derivative featuring a bromine atom at the 4-position and a cyclopentyl group at the 1-position of the imidazole ring. Substituted imidazoles are pivotal in medicinal chemistry due to their versatility as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-1-cyclopentylimidazole |
InChI |
InChI=1S/C8H11BrN2/c9-8-5-11(6-10-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
IZUHTDKJCPHVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopentyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with glyoxal in the presence of ammonium acetate, followed by bromination using a brominating agent such as N-bromosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclopentyl-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: Substituted imidazoles with various functional groups.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Scientific Research Applications
4-Bromo-1-cyclopentyl-1h-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopentyl-1h-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent at the 1-position of the imidazole ring significantly influences steric, electronic, and solubility properties. Key analogs include:
| Compound Name | Substituent (1-position) | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 4-Bromo-1-cyclopentyl-1H-imidazole* | Cyclopentyl | C₈H₁₁BrN₂ | 229.09 g/mol | Bulky aliphatic ring; moderate lipophilicity |
| 4-Bromo-1-cyclopropyl-1H-imidazole | Cyclopropyl (3-membered ring) | C₆H₇BrN₂ | 201.04 g/mol | High ring strain; increased reactivity |
| 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | 4-Fluorophenyl | C₉H₆BrFN₂ | 249.06 g/mol | Aromatic; enhanced π-π stacking potential |
| 4-Bromo-1,2-dimethyl-1H-imidazole | Methyl | C₅H₇BrN₂ | 175.03 g/mol | Small substituent; high solubility |
| 1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole | Sulfonyl aryl | C₁₁H₁₀BrN₂O₃S | 361.18 g/mol | Polar sulfonyl group; acidic hydrogen |
*Inferred properties based on cyclopentyl analogs.
Key Observations :
Physical and Spectral Properties
- NMR Shifts :
- 4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole : Distinct aromatic protons (δ 7.75–7.07 ppm) and methoxy resonance (δ 3.91 ppm) .
- 4-Bromo-1-cyclopropyl-1H-imidazole : Cyclopropyl protons appear as multiplets (δ 1.0–2.0 ppm), contrasting with cyclopentyl’s broader signals (δ 1.5–2.5 ppm) .
- Melting Points :
- Benzimidazole derivatives (e.g., compound 53) exhibit higher melting points (200–202°C) due to hydrogen bonding , whereas aliphatic-substituted imidazoles are often oils or low-melting solids .
Biological Activity
4-Bromo-1-cyclopentyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by a bromine substituent at the 4-position and a cyclopentyl group at the 1-position. Its molecular formula is C_{10}H_{12}BrN_{3} with a molecular weight of approximately 245.12 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic areas.
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The unique structural features of this compound enhance its reactivity, making it suitable for further modifications to improve biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It is believed to interact with specific enzyme active sites, thereby inhibiting their function and affecting various biological pathways. For instance, studies have shown that derivatives of imidazole compounds can possess antibacterial, antifungal, and anticancer properties due to their ability to inhibit key enzymes involved in microbial growth and tumor progression .
Antimicrobial Properties
The antimicrobial activity of this compound has been highlighted in several studies. It has shown promising results against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound's effectiveness was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.
| Compound | Zone of Inhibition (mm) | Test Organism |
|---|---|---|
| This compound | 20 | E. coli |
| This compound | 25 | B. subtilis |
| Amikacin | 28 | E. coli |
| Ciprofloxacin | 19 | B. subtilis |
This table summarizes the antimicrobial activity observed in various studies, indicating that this compound exhibits comparable or superior activity against certain pathogens when compared to established antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival . The exact mechanism of action remains under investigation, but it is hypothesized that the compound's ability to bind to target proteins involved in tumor growth plays a crucial role.
Case Studies
Several case studies have explored the biological activities of imidazole derivatives, including this compound:
- Antibacterial Activity : A study by Jain et al. synthesized various imidazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, supporting its potential use as a therapeutic agent .
- Anticancer Studies : Research conducted on imidazole derivatives demonstrated their capacity to inhibit cancer cell proliferation in vitro. The findings suggested that these compounds could serve as lead molecules for developing new anticancer drugs targeting specific cellular pathways involved in tumorigenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
